Entinostat: A Deep Dive into its Discovery and Chemical Synthesis
Entinostat: A Deep Dive into its Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Entinostat (also known as MS-275 and SNDX-275) is a potent, orally bioavailable, and selective inhibitor of Class I and IV histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Entinostat, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial identification of this novel benzamide derivative by Mitsui Pharmaceuticals, its mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, it provides detailed experimental protocols for its chemical synthesis and visual representations of the key signaling pathways it modulates.
Discovery and Development
Entinostat was first synthesized and described by researchers at Mitsui Pharmaceuticals in the late 1990s as part of a program to discover novel antitumor agents.[1] The initial research focused on developing benzamide derivatives as a new class of HDAC inhibitors.
The seminal work by Suzuki et al. in 1999, published in the Journal of Medicinal Chemistry, detailed the synthesis and structure-activity relationships of a series of novel benzamide derivatives.[1][2][3] In this study, MS-275, which would later be named Entinostat, was identified as a particularly potent compound with significant in vivo antitumor activity.[1][2] A key finding from this initial research was that a 2'-amino group on the benzanilide moiety was crucial for the HDAC inhibitory activity.[2]
Following its initial discovery, Entinostat was licensed to Syndax Pharmaceuticals for further clinical development.[4] It has since been investigated in numerous clinical trials for a variety of cancers, most notably in combination with other therapies for advanced breast cancer, for which it has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA).[4]
Mechanism of Action
Entinostat is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3, and also shows activity against the Class IV HDAC, HDAC11.[5][6][7] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[6][8]
This epigenetic modulation triggers a cascade of downstream cellular events, including:
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Cell Cycle Arrest: Entinostat induces the expression of the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest.[9][10]
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Apoptosis: The compound promotes programmed cell death by downregulating anti-apoptotic proteins such as Bcl-xL and XIAP (X-linked inhibitor of apoptosis protein).[9][10]
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Modulation of Signaling Pathways: Entinostat has been shown to interfere with key oncogenic signaling pathways, including the Her-2/HSP90 and FLT3 pathways.[11][12][13][14]
Quantitative Data
HDAC Inhibition
The inhibitory activity of Entinostat against various HDAC isoforms is summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 243[15], 510[16] |
| HDAC2 | 453[15] |
| HDAC3 | 248[15], 1700[16] |
| HDAC4 | >100,000[16] |
| HDAC6 | >100,000[16] |
| HDAC8 | >100,000[16] |
| HDAC10 | >100,000[16] |
Pharmacokinetic Parameters
Pharmacokinetic data for Entinostat from various clinical studies are presented below.
| Study Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (h*ng/mL) |
| Rhabdomyosarcoma Xenograft Mice | 2.5 mg/kg (oral, b.i.d.) | 569.4 | 0.25 | - | 435.6 (AUC0–12 h) |
| Chinese Postmenopausal Women with MBC | 3 mg/week | 18.7 ± 6.2 | 4.0 (2.0-8.0) | 73.1 ± 20.9 | 1030 ± 340 |
| Chinese Postmenopausal Women with MBC | 5 mg/week | 32.5 ± 12.1 | 4.0 (1.0-8.0) | 88.5 ± 36.4 | 1960 ± 830 |
| Patients with Advanced Solid Tumors | 4 mg/m² (every other week) | 39.9 ± 42.3 | 1.0 (0.5-2.0) | 85.3 ± 45.1 | 1090 ± 1610 |
| Patients with Advanced Solid Tumors | 6 mg/m² (every other week) | 59.8 ± 34.0 | 1.0 (0.5-2.0) | 101 ± 48.2 | 1650 ± 918 |
Chemical Synthesis
The original synthesis of Entinostat (MS-275) was reported by Suzuki et al. in 1999. A detailed protocol based on this and subsequent publications is provided below.
Synthesis of 4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid (Intermediate 1)
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Step 1: Activation of Pyridin-3-ylmethanol. To a solution of pyridin-3-ylmethanol in a suitable aprotic solvent (e.g., dichloromethane), add an activating agent such as N,N'-disuccinimidyl carbonate (DSC) or triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until the activation is complete (monitored by TLC).
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Step 2: Coupling with 4-(Aminomethyl)benzoic acid. To the activated intermediate from Step 1, add a solution of 4-(aminomethyl)benzoic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF or DMSO) and a base (e.g., sodium bicarbonate). Stir the reaction at room temperature until completion.
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Step 3: Work-up and Purification. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.
Synthesis of Entinostat (Final Product)
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Step 1: Amide Coupling. To a solution of Intermediate 1 in a polar aprotic solvent (e.g., DMF), add a coupling agent such as HATU or HBTU, and a non-nucleophilic base (e.g., DIPEA). Stir the mixture for a few minutes to activate the carboxylic acid.
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Step 2: Addition of o-Phenylenediamine. Add o-phenylenediamine to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Step 3: Work-up and Purification. Pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration and wash with water. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Entinostat.
Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
Entinostat's Core Mechanism of Action
Caption: Entinostat inhibits HDACs, leading to histone hyperacetylation and tumor suppressor gene expression.
Induction of Apoptosis via p21 and Bcl-xL Downregulation
Caption: Entinostat induces apoptosis through p21 upregulation and downregulation of Bcl-xL and XIAP.
Modulation of the Her-2/HSP90 Signaling Pathway
Caption: Entinostat disrupts the Her-2/HSP90 complex, leading to Her-2 degradation.
Experimental Workflow for Chemical Synthesis
References
- 1. HDAC6: Physiological function and its selective inhibitors for cancer treatment [jstage.jst.go.jp]
- 2. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. cms.syndax.com [cms.syndax.com]
- 5. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 9. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC inhibitor entinostat restores responsiveness of letrozole-resistant MCF-7Ca xenografts to aromatase inhibitors through modulation of Her-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted inhibition of histone deacetylase leads to suppression of Ewing sarcoma tumor growth through an unappreciated EWS-FLI1/HDAC3/HSP90 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC inhibitor entinostat restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
